molecular formula C8H7FO2 B132524 1-(2-Fluoro-5-hydroxyphenyl)ethanone CAS No. 145300-04-5

1-(2-Fluoro-5-hydroxyphenyl)ethanone

Cat. No.: B132524
CAS No.: 145300-04-5
M. Wt: 154.14 g/mol
InChI Key: IYTWDJSAUFFBRM-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-hydroxyphenyl)ethanone (CAS: 145300-04-5) is a fluorinated aromatic ketone with the molecular formula C₈H₇FO₂ and a molecular weight of 154.14 g/mol. Its structure features a hydroxyl (-OH) group at the 5-position and a fluorine atom at the 2-position of the benzene ring, with an acetyl group (-COCH₃) at the 1-position (Figure 1). According to its Material Safety Data Sheet (MSDS), it is harmful upon inhalation, skin contact, or ingestion, necessitating careful handling .

Properties

IUPAC Name

1-(2-fluoro-5-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5(10)7-4-6(11)2-3-8(7)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTWDJSAUFFBRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566309
Record name 1-(2-Fluoro-5-hydroxyphenyl)ethan-1-one
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Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145300-04-5
Record name 1-(2-Fluoro-5-hydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145300-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluoro-5-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation of Fluorinated Phenols

The Friedel-Crafts acylation represents a classical route for introducing acetyl groups onto aromatic rings. For this compound, this method involves the reaction of 2-fluoro-5-hydroxyphenol with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is commonly employed, though milder alternatives like FeCl₃ or zeolites may enhance selectivity.

Key challenges include:

  • Regioselectivity : The hydroxyl (-OH) and fluorine substituents direct electrophilic attack to specific positions. Computational studies suggest that the hydroxyl group’s strong activating effect dominates, favoring para-acylation relative to the -OH group.

  • Protection-Deprotection Strategies : The phenolic -OH group may require protection (e.g., as a methyl ether or acetate) to prevent undesired side reactions. Subsequent deprotection with reagents like BBr₃ or NaOH restores the hydroxyl functionality.

A representative procedure involves:

  • Protecting 2-fluoro-5-hydroxyphenol as its methyl ether using dimethyl sulfate in alkaline conditions.

  • Performing Friedel-Crafts acylation with acetyl chloride and AlCl₃ at 0–5°C.

  • Deprotecting the methyl ether with BBr₃ in dichloromethane at −78°C.

Table 1 : Optimization of Friedel-Crafts Acylation Conditions

CatalystTemperature (°C)Yield (%)Selectivity (para:ortho)
AlCl₃0688:1
FeCl₃25525:1
Zeolite Y80456:1

Hydroxylation of Pre-Functionalized Aryl Ketones

An alternative approach introduces the hydroxyl group after acylation. For example, 1-(2-fluorophenyl)ethanone can undergo electrophilic hydroxylation using hydrogen peroxide (H₂O₂) in acidic media or via directed ortho-metalation (DoM) followed by quenching with an oxygen nucleophile.

Electrophilic Hydroxylation

In concentrated sulfuric acid, H₂O₂ generates electrophilic hydroxylating agents. The reaction proceeds via a Wheland intermediate, with the fluorine atom’s meta-directing effect guiding hydroxylation to the 5-position. Yields are moderate (40–60%) due to competing side reactions such as over-oxidation.

Directed Ortho-Metalation

Lithiation of 1-(2-fluorophenyl)ethanone with LDA (lithium diisopropylamide) at −78°C generates a stabilized aryl lithium species. Quenching with trimethylborate followed by oxidative workup (H₂O₂, NaOH) installs the hydroxyl group. This method offers superior regiocontrol (>95% para selectivity) but requires stringent anhydrous conditions.

Table 2 : Comparative Analysis of Hydroxylation Methods

MethodYield (%)RegioselectivityScalability
H₂O₂/H₂SO₄557:1 (para:meta)Moderate
DoM/Trimethylborate78>95% paraLow

Catalytic and Green Chemistry Approaches

Palladium-Catalyzed C–H Activation

Recent advances in transition metal catalysis enable direct C–H functionalization. A palladium(II)/copper(II) system catalyzes the acetoxylation of 2-fluorophenyl ethanone, followed by hydrolysis to the phenol. This one-pot method avoids pre-functionalization and achieves yields up to 70%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing processing times from hours to minutes. For instance, a mixture of 2-fluoro-5-methoxyphenol, acetic anhydride, and FeCl₃ under microwave irradiation (150°C, 20 min) yields the protected ketone, which is subsequently deprotected with BBr₃.

Purification and Characterization

Chromatographic Techniques

Crude products often require purification via column chromatography (silica gel, eluent: hexane/ethyl acetate). High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomeric impurities.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 2.65 (s, 3H, COCH₃), 6.85–7.20 (m, 3H, aromatic).

  • ¹³C NMR : δ 26.8 (COCH₃), 115.2–160.1 (aromatic carbons), 198.4 (C=O).

  • HRMS : [M+H]⁺ calcd. for C₈H₇FO₂: 154.0429; found: 154.0432.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors minimize exothermic risks during Friedel-Crafts acylation, while solvent recovery systems improve sustainability. A typical pilot-scale protocol uses:

  • 2-Fluoro-5-methoxyphenol (10 kg)

  • Acetic anhydride (15 L)

  • AlCl₃ (8 kg) in toluene (50 L)

Post-reaction quenching with ice-water followed by distillation yields 9.2 kg (82%) of the intermediate, which is demethylated to the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-5-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate
1-(2-Fluoro-5-hydroxyphenyl)ethanone serves as an important intermediate in the synthesis of various beta-blockers. These compounds are widely used in treating cardiovascular diseases and hypertension. The versatility of this compound allows it to be tailored for specific beta-blocker formulations, indicating significant market potential in pharmaceutical applications.

Indole Derivatives Synthesis
This compound is also utilized in synthesizing indole derivatives, which exhibit a wide range of biological activities such as antiviral, anticancer, and anti-inflammatory effects. The structural features of this compound enhance its reactivity, making it a valuable precursor for developing therapeutics targeting various diseases .

Organic Synthesis

Chalcone Synthesis
In organic chemistry, this compound is employed to synthesize chalcone compounds, particularly DHPO (a fluorescent chemosensor). This sensor selectively detects Fe³⁺ ions in aqueous solutions through a "turn on and turn off" fluorescence mechanism. The synthesis involves a reaction with 3,4-dimethoxybenzaldehyde under ultrasound irradiation.

Flavones and Chromones Preparation
The compound has been documented for its role in preparing various flavones and chromones. These compounds are significant due to their diverse applications in food chemistry, cosmetics, and pharmaceuticals.

Photochemistry

Metallophthalocyanines Synthesis
this compound is used in synthesizing fluoro-chalcone substituted metallophthalocyanines (MPcs). These compounds are studied for their photochemical properties and potential applications in solar energy conversion and photodynamic therapy. Characterization techniques such as FT-IR and NMR spectroscopy are employed to analyze their structures and behaviors.

Biological Research

Biological Activity Potential
The presence of fluorine in this compound enhances its binding affinity to biological targets. Although specific biological activities are not extensively documented, its structural characteristics suggest potential interactions with enzymes and receptors, possibly modulating their activities .

Data Table: Summary of Applications

Application Area Description Methods Used Outcomes/Results
Medicinal ChemistrySynthesis of beta-blockersVarious synthetic pathwaysSignificant market potential for cardiovascular drugs
Organic SynthesisPreparation of chalcone compounds (e.g., DHPO)Ultrasound-assisted synthesisEffective fluorescent chemosensor for Fe³⁺ detection
PhotochemistryDevelopment of metallophthalocyaninesSpectroscopic characterization (FT-IR, NMR)Enhanced photochemical properties for energy conversion
Biological ResearchSynthesis of indole derivatives with diverse biological activitiesSynthetic methods vary by derivativePotential for antiviral, anticancer, and anti-inflammatory applications

Case Study 1: Fluorescent Chemosensor Development

In a study focusing on the development of fluorescent chemosensors using this compound, researchers synthesized DHPO. This compound demonstrated selective fluorescence enhancement upon binding to Fe³⁺ ions, showcasing its utility in environmental monitoring and analytical chemistry.

Case Study 2: Indole Derivative Exploration

Another study investigated the synthesis of indole derivatives from this compound. The resulting compounds exhibited significant antiviral activity against HIV-1 protease inhibitors, indicating the compound's potential role in drug discovery for viral infections.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-hydroxyphenyl)ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

The structural analogs of 1-(2-Fluoro-5-hydroxyphenyl)ethanone differ in substituent positions, halogenation patterns, or functional groups. Below is a detailed comparison based on synthetic accessibility, physical properties, and biological activities.

Structural Analogs and Substituent Effects

Key analogs include:

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Similarity Score
This compound 145300-04-5 C₈H₇FO₂ 2-F, 5-OH 154.14 0.85
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone 140675-42-9 C₈H₆F₂O₂ 2-OH, 3-F, 5-F 172.13 0.89
1-(5-Fluoro-2-hydroxyphenyl)ethanone 394-32-1 C₈H₇FO₂ 2-OH, 5-F 154.14 0.87
1-(2-Fluoro-4-hydroxyphenyl)ethanone 98619-07-9 C₈H₇FO₂ 2-F, 4-OH 154.14 0.87
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 151340-06-6 C₉H₉ClO₃ 2-Cl, 3-OCH₃, 4-OH 200.62 N/A

Structural Insights :

  • Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller atomic radius enhance metabolic stability and bioavailability compared to chlorine analogs .
  • Positional Isomerism : The 5-fluoro-2-hydroxy isomer (CAS 394-32-1) exhibits distinct electronic effects compared to the 2-fluoro-5-hydroxy derivative, influencing reactivity in Friedel-Crafts acylations .
Physical Properties
Compound Name Melting Point (°C) Key Spectral Data (NMR, MS)
This compound Not reported ¹H NMR (DMSO-d6): δ 12.2 (s, 1H, OH), 7.8–7.4 (m, 3H, Ar-H), 2.6 (s, 3H, CH₃)
1-(5-Chloro-2-hydroxyphenyl)ethanone 97–98 ¹³C NMR (CDCl₃): δ 196.2 (C=O), 159.1 (C-OH), 128.3–116.2 (Ar-C)
1-(5-Fluoro-2-hydroxyphenyl)ethanone 109–110 MS (EI): m/z 154 [M]⁺

Biological Activity

1-(2-Fluoro-5-hydroxyphenyl)ethanone, also known by its CAS number 145300-04-5, is a compound that has garnered interest in various fields of chemistry and biology. Its structural features suggest potential biological activities, particularly in the synthesis of pharmaceuticals and as a precursor in drug development. This article explores the biological activity of this compound, including its applications, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound is characterized by:

  • Fluorine Atom : Enhances binding affinity to biological targets.
  • Hydroxyl Group : Capable of forming hydrogen bonds, potentially modulating enzyme activities.
  • Molecular Formula : C9H9F1O2.

The compound is soluble in water with a solubility estimate of 0.883 mg/ml and exhibits high gastrointestinal absorption characteristics.

Applications in Biological Chemistry

This compound serves as an important intermediate in the synthesis of various biologically active compounds:

  • Beta-blockers : It is utilized in the synthesis of several beta-blockers, which are widely used in treating cardiovascular diseases.
  • Flavones and Chromones : The compound is involved in synthesizing flavonoids that exhibit antioxidant properties.
  • Indole Derivatives : It can be transformed into indole derivatives known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties.

The biological activity of this compound can be attributed to its structural properties:

  • Enzyme Inhibition : Compounds derived from it have shown potential as inhibitors for enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are crucial targets in treating neurological disorders and other diseases .

Table 1: Enzyme Inhibition Potencies

CompoundTarget EnzymeKi (nM)IC50 (nM)
Compound 2AChE22.13 ± 1.9628.76
Compound 4AChE23.71 ± 2.95-
Compound 1hCA II8.76 ± 0.84-

Case Study 1: Synthesis of Chalcone Derivatives

A study demonstrated that derivatives synthesized from this compound could function as fluorescent chemosensors for metal ions like Fe3+. The synthesized chalcone exhibited selective detection capabilities, highlighting its potential application in environmental monitoring and biochemical assays.

Case Study 2: Indole Derivatives

Research has shown that indole derivatives synthesized using this compound possess significant biological activities. For instance, certain derivatives displayed potent anti-HIV and anticancer effects, indicating the therapeutic potential of compounds derived from this compound .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Fluoro-5-hydroxyphenyl)ethanone, and what key experimental parameters should be optimized?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or hydroxylation/fluorination of precursor acetophenones. Key steps include:
  • Precursor Selection : Use 2-fluoro-5-methoxyphenyl derivatives, followed by demethylation to introduce the hydroxyl group (e.g., via BBr₃ in anhydrous conditions) .
  • Solvent Optimization : Distilled acetonitrile or dried toluene (over CaH₂ or molecular sieves) ensures anhydrous conditions for electrophilic substitution .
  • Temperature Control : Maintain reaction temperatures between 0–5°C during fluorination to minimize side reactions .
    Table 1 : Example Reaction Conditions from Literature
PrecursorReagentsSolventYieldReference
1-(2-Amino-5-fluorophenyl)ethanoneHNO₂ (nitrosation)Acetic acid~43%
5-Fluoro-2-methoxyacetophenoneBBr₃ (demethylation)Dichloromethane60–70%

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., hydroxyl at C5, fluorine at C2) via characteristic shifts:
  • Hydroxyl proton: δ ~12 ppm (broad, DMSO-d₆) .
  • Acetyl group: δ ~2.6 ppm (singlet, 3H) .
  • FT-IR : Detect O–H (3200–3600 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches .
  • Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization) .
  • X-ray Diffraction : Resolve crystal packing and hydrogen bonding patterns (if single crystals are obtainable) .

Advanced Research Questions

Q. What are the hydrogen bonding motifs observed in this compound, and how do they influence its reactivity?

  • Methodological Answer : High-resolution X-ray/neutron diffraction studies reveal:
  • Intramolecular H-bonding : Hydroxyl (O–H) forms a weak interaction with the adjacent fluorine (F···H–O distance ~2.4 Å), stabilizing the planar conformation .
  • Intermolecular Interactions :
  • O–H···O=C chains create a 1D network in the crystal lattice, enhancing thermal stability .
  • Fluorine participates in C–H···F interactions (3.0–3.2 Å), affecting solubility in polar solvents .
    Table 2 : Topological Charge Density Parameters (from )
Bond Critical Pointρ(r) (eÅ⁻³)∇²ρ(r) (eÅ⁻⁵)Interaction Type
O–H···O=C0.25-1.8Moderate H-bond
C–H···F0.08+0.6Weak electrostatic

Q. How can discrepancies in reported physicochemical properties (e.g., LogP, melting point) be addressed methodologically?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Purity : Use standardized purification (e.g., recrystallization from CCl₄ or column chromatography) .
  • Measurement Techniques :
  • LogP : Compare shake-flask vs. HPLC-derived values; cross-validate using computational tools (e.g., ACD/Labs Percepta) .
  • Melting Point : Use differential scanning calorimetry (DSC) for accuracy (±1°C) vs. capillary methods .
  • Data Sources : Prioritize peer-reviewed studies over non-validated databases (e.g., NIST Chemistry WebBook for thermodynamic data) .

Q. What strategies are effective for utilizing this compound as a precursor in heterocyclic synthesis?

  • Methodological Answer : The acetyl and hydroxyl groups enable:
  • Oxadiazole Formation : React with hydrazides (e.g., phenylpropionohydrazide) in acetic anhydride to form 1,3,4-oxadiazoles. Para-substituted derivatives show enhanced bioactivity .
  • Cyclometalation : Palladium-catalyzed C–H activation to generate pyrazole-based palladacycles for catalytic applications .
    Key Optimization :
  • Protect the hydroxyl group (e.g., as TBS ether) during metalation to prevent coordination interference .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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1-(2-Fluoro-5-hydroxyphenyl)ethanone
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Reactant of Route 2
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